molecular formula C9H7N3O4 B1399672 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid CAS No. 1363382-25-5

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

Cat. No. B1399672
CAS RN: 1363382-25-5
M. Wt: 221.17 g/mol
InChI Key: LTGCETNXDDEADX-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7N3O4 . It has a molecular weight of 221.17 g/mol . This compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C9H7N3O4/c1-11-7-3-2-5 (12 (15)16)4-6 (7)8 (10-11)9 (13)14/h2-4H,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid has a molecular weight of 221.17 g/mol . It has a topological polar surface area of 101 Ų . The compound is solid in its physical form .

Scientific Research Applications

Pharmaceutical Applications

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid: is utilized as a crucial intermediate in pharmaceutical synthesis . Its derivatives are explored for their potential as therapeutic agents due to their bioactive properties. For instance, indazole compounds have been studied for their anti-cancer properties and their ability to inhibit cell proliferation .

Agrochemical Research

In the realm of agrochemicals, this compound serves as a building block for creating novel pesticides and herbicides . Researchers are investigating its derivatives for their effectiveness in protecting crops from pests and diseases, thereby enhancing agricultural productivity.

Dyestuff Industry

The compound’s derivatives are valuable in the dyestuff industry, where they are used to develop new dyes and pigments . These dyes have applications ranging from textile manufacturing to creating colorants for industrial use.

Organic Synthesis

This chemical serves as an important raw material in organic synthesis, facilitating the construction of complex molecules . Its role in the synthesis of indazole structures, which are prevalent in many biologically active molecules, is particularly noteworthy.

Material Science

In material science, 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is explored for its potential in creating new materials with unique properties . Its derivatives could be used in the development of advanced polymers, coatings, and other materials that require specific molecular architectures.

Chemical Research

The compound is extensively used in chemical research as a versatile intermediate . It aids in the study of chemical reactions and mechanisms, contributing to the advancement of chemical knowledge and the discovery of new synthetic pathways.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

Future Directions

Indazole derivatives, including 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis methods for these compounds and exploring their potential applications in various fields .

properties

IUPAC Name

1-methyl-5-nitroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGCETNXDDEADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247976
Record name 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

CAS RN

1363382-25-5
Record name 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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